molecular formula C11H10Cl5N3OS B12010761 2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide CAS No. 406915-50-2

2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide

Cat. No.: B12010761
CAS No.: 406915-50-2
M. Wt: 409.5 g/mol
InChI Key: ZTPIPSNXVDKTRT-UHFFFAOYSA-N
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Description

2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide, with the chemical formula C11H10Cl5N3OS, is a compound of interest. It belongs to the class of acetamides and contains multiple chlorine atoms, making it a halogenated organic molecule .

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its rarity and specialized applications limit large-scale production.

Chemical Reactions Analysis

Reactivity:: 2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide can participate in various chemical reactions:

    Substitution Reactions: It may undergo nucleophilic substitution reactions, where a chlorine atom is replaced by another functional group.

    Oxidation and Reduction: The compound’s chlorinated structure suggests potential redox reactions.

    Amide Hydrolysis: Under specific conditions, hydrolysis of the amide bond can occur.

Common Reagents and Conditions::

    Chlorinating Agents: Used to introduce chlorine atoms.

    Base-Catalyzed Hydrolysis: For amide cleavage.

    Redox Reagents: To explore oxidation and reduction pathways.

Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Further research is needed to elucidate these details.

Scientific Research Applications

2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide finds applications in various fields:

    Chemistry: As a reagent in synthetic chemistry.

    Biology: Investigating its interactions with biomolecules.

    Medicine: Potential pharmaceutical applications.

    Industry: Limited applications due to its specialized nature.

Mechanism of Action

The compound’s mechanism of action remains an open question. Researchers would need to explore its molecular targets, pathways, and potential biological effects.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers can explore related compounds such as:

    2-(4-Ethylphenoxy)-N-(2,2,2-Trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide: (CAS: 315238-44-9).

    3-CL-N-(2,2,2-Trichloro-1-(((morpholine-4-carbothioyl)-amino)ethyl)benzamide: (CAS: 351005-83-9).

Properties

CAS No.

406915-50-2

Molecular Formula

C11H10Cl5N3OS

Molecular Weight

409.5 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H10Cl5N3OS/c12-5-8(20)18-9(11(14,15)16)19-10(21)17-7-4-2-1-3-6(7)13/h1-4,9H,5H2,(H,18,20)(H2,17,19,21)

InChI Key

ZTPIPSNXVDKTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)Cl

Origin of Product

United States

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